molecular formula C16H14N2OS B3507623 1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone

1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone

Cat. No. B3507623
M. Wt: 282.4 g/mol
InChI Key: IEGJQQQOGTXGDH-UHFFFAOYSA-N
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Description

The compound “1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed . The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine was observed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structures. For instance, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is soluble in various organic solvents .

Future Directions

Benzimidazole derivatives have a wide range of biological properties and are used in the development of new drugs . Therefore, future research could focus on exploring the potential therapeutic applications of “1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone” and other benzimidazole derivatives.

properties

IUPAC Name

1-(1-phenylbenzimidazol-2-yl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12(19)11-20-16-17-14-9-5-6-10-15(14)18(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGJQQQOGTXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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